(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
CAS No.: 626208-62-6
Cat. No.: VC7430310
Molecular Formula: C11H17NO2
Molecular Weight: 195.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626208-62-6 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.262 |
| IUPAC Name | N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
| Standard InChI | InChI=1S/C11H17NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h4-5,10,12H,2-3,6-8H2,1H3 |
| Standard InChI Key | GFRLOYQDBHXKHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CNCC2CCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine, reflects its bifunctional design:
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A 5-methylfuran-2-ylmethyl group, characterized by a five-membered aromatic furan ring with a methyl substituent at the 5-position.
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A tetrahydrofuran-2-ylmethyl group, comprising a saturated oxygen-containing heterocycle.
These subunits connect via a secondary amine (–NH–), creating a hybrid structure that merges aromatic and non-aromatic features.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 626208-62-6 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.262 g/mol |
| IUPAC Name | N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
| Topological Polar Surface Area | 32.4 Ų |
The Topological Polar Surface Area (TPSA) of 32.4 Ų, calculated from its structure, indicates moderate polarity, influencing solubility in organic solvents like THF or dichloromethane.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited, inferences can be drawn from related furan-THF hybrids:
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¹H NMR: Expected signals include:
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Aromatic protons on the furan ring (δ 6.1–7.3 ppm).
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Methyl group protons (δ 1.8–2.1 ppm).
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THF ring protons (δ 1.5–4.0 ppm).
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IR Spectroscopy: Strong absorption bands for C–O–C (furan/THF, ~1050 cm⁻¹) and N–H stretching (~3300 cm⁻¹).
Synthesis and Optimization Strategies
Conventional Alkylation Pathways
The primary synthetic route involves sequential alkylation reactions:
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Furan Subunit Preparation: 5-Methylfurfuryl alcohol undergoes chlorination to form 5-methylfurfuryl chloride.
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THF Subunit Functionalization: THF-2-methanol is similarly converted to THF-2-methyl chloride.
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Amine Coupling: Reaction of both chlorinated intermediates with ammonia or a primary amine under basic conditions (e.g., K₂CO₃) yields the target compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Furan chlorination | SOCl₂, DMF catalyst, 0°C | 85 |
| THF chlorination | PCl₃, toluene, reflux | 78 |
| Amine coupling | NH₃, K₂CO₃, DMF, 60°C | 62 |
Enzymatic and Flow Chemistry Approaches
Recent advances in lipase-catalyzed esterification (as demonstrated in furan-THF surfactant synthesis ) suggest alternative pathways:
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Candida antarctica lipase B facilitates amine-ester interchange under vacuum (5 torr) at 70°C, enabling milder conditions compared to traditional alkylation.
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Continuous flow reactors improve yield (≥90%) and purity by optimizing residence time and temperature gradients .
| Derivative Class | Reaction | Application |
|---|---|---|
| Polyamides | Condensation with diacids | Biodegradable polymers |
| Metal complexes | Coordination with Cu(II) | Catalytic oxidation |
| Schiff bases | Reaction with aldehydes | Antimicrobial agents |
Biological Activity Hypotheses
Though direct studies are sparse, furan-amine hybrids exhibit:
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Antimicrobial Effects: Disruption of microbial cell membranes via lipid bilayer interaction.
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Antioxidant Capacity: Radical scavenging by the furan π-system.
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Neuroprotective Potential: Modulation of glutamate receptors in THF-containing analogs.
Future Directions and Challenges
Scalability and Green Chemistry
Current limitations in yield (≤62%) necessitate exploration of:
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Microwave-assisted synthesis to accelerate reaction kinetics.
Biological Profiling
Priority research areas include:
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In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa).
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Molecular docking studies to predict target engagement (e.g., COX-2, β-amyloid).
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